N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
CAS No.:
Cat. No.: VC14541390
Molecular Formula: C22H26FN3O
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26FN3O |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
| Standard InChI | InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+ |
| Standard InChI Key | LEUDQUINAHKKPM-RMKNXTFCSA-N |
| Isomeric SMILES | C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C/C=C/C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3 |
Introduction
Structural Components
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Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly affect the compound's lipophilicity and reactivity, potentially enhancing its ability to interact with biological targets.
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Piperazine Ring: This heterocyclic ring is commonly found in pharmaceuticals due to its ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding to various receptors and enzymes.
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Propanamide Backbone: The amide linkage can contribute to the compound's stability and solubility, while also providing a site for further modification.
Potential Biological Activities
Compounds with similar structures have shown a range of biological activities, including anticonvulsant, antitubercular, and other pharmacological effects. For instance, piperazine derivatives have been explored for their anticonvulsant properties, as seen in studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . Additionally, modifications to the phenyl ring, such as the introduction of fluorine, can enhance the compound's bioavailability and efficacy.
Synthesis and Characterization
The synthesis of N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide would likely involve a multi-step process, including the formation of the piperazine derivative and its subsequent coupling with the fluorophenyl propanamide moiety. Characterization would involve spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Research Findings and Implications
While specific research findings on this compound are not available, studies on related compounds provide insights into potential areas of application:
These studies highlight the importance of structural modifications in achieving desired biological effects. The presence of a fluorophenyl group and a piperazine ring in N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide suggests potential for various pharmacological activities, which would need to be explored through further research.
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